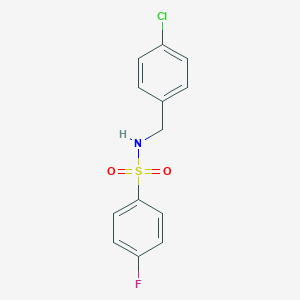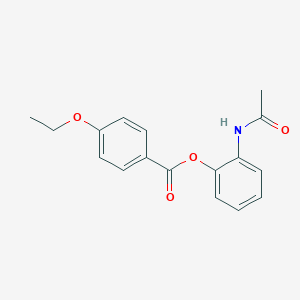![molecular formula C18H19NO3 B250445 Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate, also known as MK-677 or Ibutamoren, is a selective agonist of the ghrelin receptor. It is a synthetic compound that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has been studied extensively for its potential therapeutic applications in a variety of conditions, including growth hormone deficiency, osteoporosis, and muscle wasting.
Wirkmechanismus
Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate works by binding to the ghrelin receptor, which is primarily located in the hypothalamus. This binding stimulates the release of growth hormone-releasing hormone (GHRH) and increases the production of GH and IGF-1. This compound also has an indirect effect on GH secretion by inhibiting the release of somatostatin, a hormone that suppresses GH release.
Biochemical and Physiological Effects:
The primary effect of this compound is an increase in GH and IGF-1 levels. This can lead to a variety of physiological effects, including increased muscle mass, improved bone density, and enhanced cognitive function. In addition, this compound has been shown to improve sleep quality and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate in lab experiments is its ability to stimulate GH and IGF-1 production without the need for exogenous hormone administration. This can simplify experimental design and reduce the risk of confounding variables. However, one limitation of using this compound is its potential to cause off-target effects due to its interaction with other receptors in the body.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate. One area of interest is its potential therapeutic applications in conditions such as osteoporosis, muscle wasting, and cognitive decline. Additionally, further investigation is needed to determine the long-term effects of this compound use, particularly with regard to its effects on cardiovascular health and cancer risk. Finally, there is a need for more research on the optimal dosing and administration of this compound for various conditions.
Synthesemethoden
Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate is synthesized by a multi-step process that involves the reaction of 4-aminobenzoic acid with ethyl isocyanate, followed by reaction with 2-ethyl-6-methylphenylamine. The resulting intermediate is then treated with methyl chloroformate to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate has been the subject of numerous scientific studies, both in vitro and in vivo. It has been shown to increase GH and IGF-1 levels in healthy volunteers and in patients with growth hormone deficiency. In addition, this compound has been investigated for its potential therapeutic benefits in a variety of conditions, including osteoporosis, muscle wasting, and cognitive decline.
Eigenschaften
Molekularformel |
C18H19NO3 |
|---|---|
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C18H19NO3/c1-4-13-7-5-6-12(2)16(13)19-17(20)14-8-10-15(11-9-14)18(21)22-3/h5-11H,4H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
VBPHQFYENRHKKZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B250367.png)
![Methyl 2-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B250368.png)
![N,N-diethyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B250369.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B250372.png)
![N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)
![4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250376.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250377.png)
![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)
![2,4-dichloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250379.png)
![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)
![2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B250382.png)

![N-{4-chloro-3-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B250386.png)
